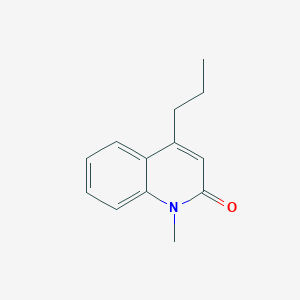
1-Methyl-4-propylquinolin-2(1H)-one
Cat. No. B8544868
M. Wt: 201.26 g/mol
InChI Key: BZTAZBGAXXUNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07250516B2
Procedure details


Aniline (1 ml) and toluene (66 ml) were added to ethyl 3-oxohexanoate (2.1 ml) and stirred at 120° C. overnight. After removing the solvent, sulfuric acid (40 ml) was added to the residue and stirred at 80° C. for seven hours. The reaction solution was put into ice and adjusted to pH=3, and the precipitated crystals were filtered out. Methyl iodide (3 ml), potassium carbonate (1.9 g) and DMF (20 ml) were added to the residue and stirred at room temperature for 26 hours. After removing the solvent, the reaction mixture was diluted with dichloromethane, washed with 1N hydrochloric acid and saturated sodium bicarbonate water and dried over magnesium sulfate to remove the solvent. The residue was purified with a silica gel chromatography (dichloromethane-methanol) to obtain 1-methyl-4-propyl-2(1H)-quinolinone (800 mg).



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=[C:9]([CH2:16][CH2:17][CH3:18])[CH2:10][C:11](OCC)=[O:12].[C:19]1(C)C=CC=CC=1>>[CH3:19][N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9]([CH2:16][CH2:17][CH3:18])=[CH:10][C:11]1=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OCC)CCC
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 120° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent, sulfuric acid (40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 80° C. for seven hours
|
|
Duration
|
7 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were filtered out
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methyl iodide (3 ml), potassium carbonate (1.9 g) and DMF (20 ml) were added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 26 hours
|
|
Duration
|
26 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N hydrochloric acid and saturated sodium bicarbonate water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified with a silica gel chromatography (dichloromethane-methanol)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(C=C(C2=CC=CC=C12)CCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
